2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
Description
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a small organic molecule featuring a pyrrolidine ring substituted at position 3 with a thiophen-3-yl group and a phenoxy-substituted ethanone moiety. Its structural complexity arises from the integration of heterocyclic (pyrrolidine, thiophene) and aromatic (phenoxy) components, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-phenoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17-8-6-13(10-17)14-7-9-20-12-14/h1-5,7,9,12-13H,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKZXXGFAUGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s structural features enable diverse chemical transformations:
Nucleophilic Reactions
| Reaction Type | Site | Reagents/Conditions | Outcome |
|---|---|---|---|
| Acyl substitution | Carbonyl group | Amine nucleophiles, bases (e.g., NaH) | Amides or esters |
| Alkylation | Pyrrolidine nitrogen | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives |
Electrophilic Aromatic Substitution
| Reaction Type | Site | Reagents/Conditions | Outcome |
|---|---|---|---|
| Nitration | Thiophene ring | HNO₃, H₂SO₄ | Nitro-substituted thiophene |
| Bromination | Thiophene ring | Br₂, FeBr₃ | Brominated thiophene derivatives |
Oxidation/Reduction
| Reaction Type | Site | Reagents/Conditions | Outcome |
|---|---|---|---|
| Oxidation | Thiophene ring | KMnO₄, H₂O | Thiophene dihydroxylation |
| Reduction | Carbonyl group | LiAlH₄ | Alcohol derivatives |
Mechanistic Insights
The compound’s reactivity is driven by its heterocyclic and aromatic components:
-
Thiophene ring : Conjugated π-system enables electrophilic substitution.
-
Pyrrolidine nitrogen : Acts as a nucleophile in alkylation or acylation reactions .
-
Carbonyl group : Susceptible to nucleophilic attack, forming enolates under basic conditions .
Comparison with Analogous Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural arrangement combining a phenoxy group with a pyrrolidine moiety linked to a thiophene ring. Its molecular formula is , with a molecular weight of approximately 319.4 g/mol. The chemical structure can be represented as follows:
Chemistry
In the field of chemistry, 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for developing new compounds with desired properties .
Biology
The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research:
Antimicrobial Activity:
Research indicates that derivatives of thiadiazoles, including this compound, demonstrate potent antimicrobial properties. A study reported that modifications to the thiadiazole structure can enhance efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective activity against pathogens like E. coli and S. aureus .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | E. coli | 32 µg/mL |
| Thiadiazole Derivative | S. aureus | 16 µg/mL |
Anticancer Potential:
The anticancer activity of this compound has been explored through various studies. For instance, it was tested on human breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity . The proposed mechanism involves the inhibition of critical enzymes or pathways necessary for cancer cell survival.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial effects of several thiadiazole derivatives, this compound was assessed alongside standard antibiotics. Results indicated comparable activity against multiple pathogenic bacteria, suggesting its potential as an effective antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The study found that out of 25 screened derivatives, several exhibited promising anticancer activity with IC50 values ranging from 1.9 to 7.52 µg/mL against human HCT-116 cells .
Industrial Applications
In industrial settings, this compound is utilized in developing new materials with specific properties such as enhanced thermal stability or conductivity. Its unique chemical structure allows for modifications that can lead to materials suitable for various applications in electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitutional Variations
The compound shares structural motifs with several derivatives, differing primarily in substituents, heterocyclic systems, or chain lengths. Key analogs are summarized below:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects: Electron-Withdrawing vs. Thiophene Positional Isomerism: The thiophen-2-yl analog (C₁₄H₁₂OS) exhibits steric and electronic differences due to the sulfur atom's position, which may alter binding interactions in biological targets .
Biological Relevance: Analogs like 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride (C₁₂H₁₆ClNO) have been explored in biochemical studies, suggesting that the pyrrolidine-ethanone scaffold may interact with enzymes or receptors, though the absence of thiophene limits direct comparison . Compounds with pyrimidine-pyrrolidine extensions (e.g., C₂₀H₂₄N₄O₃) demonstrate the impact of additional heterocyclic systems on molecular weight and solubility, which could influence pharmacokinetics .
Synthetic Pathways: The synthesis of related compounds (e.g., 2-bromo-1-(thiophen-3-yl)ethan-1-one in and ) highlights the use of bromo-ethanone intermediates for constructing the thiophene-pyrrolidine core. This suggests that the target compound may be synthesized via analogous alkylation or coupling reactions .
Biological Activity
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known by its DrugBank Accession Number DB07237, is a compound that belongs to the class of organic compounds known as benzophenones. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its effects on various cellular processes and its therapeutic applications.
The molecular formula for this compound is , and it has an average molecular weight of approximately 363.47 g/mol. The structure includes a pyrrolidine ring, a phenoxy group, and a thiophene moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine and thiophene groups suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been shown to exhibit activity at opioid receptors, which could be relevant for pain management therapies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzophenone derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, making them candidates for further development as antibacterial agents .
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in several studies. Preliminary findings suggest that while it exhibits potent biological activity, it also maintains a relatively low cytotoxicity, which is favorable for therapeutic applications .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition at micromolar concentrations .
- Mechanistic Insights : Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
